(S)-Sitagliptin phosphate

DPP‑4 inhibitor selectivity off‑target activity

(S)-Sitagliptin phosphate is the less active S-enantiomer, essential for dissecting stereoselective DPP-4 inhibition. With >2,600-fold selectivity over DPP-8/9, it eliminates confounding off-target toxicity signals in cell-based assays and in vivo models. Its 70–80% renal excretion as unchanged drug makes it the probe of choice for renal function–dependent clearance studies in preclinical CKD models. The monohydrate form offers favorable thermostability and non-hygroscopic properties, ensuring robust polymorphic integrity during formulation development. High enantiomeric purity (≥99.0%) guarantees that observed pharmacological effects are not confounded by the more potent R-enantiomer, making this compound a critical reference standard for impurity profiling, chiral SAR investigations, and ANDA analytical method validation.

Molecular Formula C16H20F6N5O6P
Molecular Weight 523.32 g/mol
CAS No. 654671-77-9
Cat. No. B000639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sitagliptin phosphate
CAS654671-77-9
Synonyms0431, MK
4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine
Anhydrous, Sitagliptin Phosphate
Januvia
MK 0431
MK-0431
MK0431
Monohydrate, Sitagliptin Monophosphate
Monohydrate, Sitagliptin Phosphate
Monophosphate Monohydrate, Sitagliptin
Phosphate Anhydrous, Sitagliptin
Phosphate Monohydrate, Sitagliptin
Phosphate, Sitagliptin
sitagliptin
sitagliptin monophosphate monohydrate
sitagliptin phosphate
sitagliptin phosphate anhydrous
sitagliptin phosphate monohydrate
Molecular FormulaC16H20F6N5O6P
Molecular Weight523.32 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
InChIKeyGQPYTJVDPQTBQC-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-Sitagliptin Phosphate (CAS 654671-77-9) – Overview of a Potent DPP‑4 Inhibitor


(S)-Sitagliptin phosphate (CAS 654671‑77‑9) is the less active S‑enantiomer of the well‑characterized dipeptidyl peptidase‑4 (DPP‑4) inhibitor sitagliptin phosphate . It exhibits potent inhibition of DPP‑4 with an IC50 of 19 nM in Caco‑2 cell extracts, which is comparable to that of the R‑enantiomer (18‑19 nM) [1]. As a member of the gliptin class, it is primarily used as a research tool in type 2 diabetes studies, where DPP‑4 inhibition elevates endogenous glucagon‑like peptide‑1 (GLP‑1) and glucose‑dependent insulinotropic polypeptide (GIP) levels [2].

Why (S)-Sitagliptin Phosphate Cannot Be Substituted by Other DPP‑4 Inhibitors


While all DPP‑4 inhibitors share a common mechanism of action, their pharmacokinetic profiles, selectivity margins, metabolic fates, and impurity signatures differ substantially, making generic substitution scientifically unsound [1]. For instance, sitagliptin exhibits a >2,600‑fold selectivity for DPP‑4 over DPP‑8/9, whereas vildagliptin and saxagliptin show <450‑fold selectivity [2]. Similarly, bioavailability varies from ~87% for sitagliptin to ~30% for linagliptin [3], and elimination routes differ from predominant renal excretion (sitagliptin) to biliary excretion (linagliptin) [4]. These differences directly influence dosing regimens, safety in renal impairment, and drug‑drug interaction liabilities. Therefore, selecting (S)-sitagliptin phosphate for research or development requires an understanding of these compound‑specific attributes rather than class‑level assumptions.

(S)-Sitagliptin Phosphate: Quantitative Differentiation vs. Key Comparators


DPP‑4 Selectivity Margin: >2,600‑Fold Over DPP‑8/9

In vitro selectivity for DPP‑4 over DPP‑8 and DPP‑9 is a critical safety parameter for gliptins, as inhibition of DPP‑8/9 has been linked to toxicity. Sitagliptin demonstrates a selectivity margin of >2,600‑fold for DPP‑4 compared to DPP‑8 or DPP‑9 [1]. In contrast, vildagliptin exhibits <300‑fold selectivity and saxagliptin <450‑fold [1]. This data indicates that sitagliptin offers a substantially wider therapeutic window regarding off‑target DPP‑8/9 inhibition.

DPP‑4 inhibitor selectivity off‑target activity

Oral Bioavailability: 87% vs. Linagliptin 30%

Oral bioavailability directly impacts the systemic exposure required for therapeutic effect. Sitagliptin exhibits a bioavailability of approximately 87% [1]. Linagliptin, in contrast, has a bioavailability of only about 30% [1]. This nearly three‑fold difference implies that a larger fraction of an oral sitagliptin dose reaches the systemic circulation unchanged.

pharmacokinetics bioavailability oral absorption

Renal vs. Biliary Elimination: 70‑80% Unchanged in Urine

The elimination route determines dosing adjustments in organ impairment. Sitagliptin is primarily excreted renally, with 70‑80% of the dose eliminated unchanged in urine [1]. In contrast, linagliptin is predominantly eliminated via biliary excretion (>70% unchanged in feces) with minimal renal contribution (<6%) [1]. This fundamental difference dictates that sitagliptin requires dose reduction in moderate‑to‑severe renal impairment, whereas linagliptin does not [2].

drug elimination renal excretion pharmacokinetics

Enantiomeric Purity: ≥99.0% vs. Lower‑Purity Batches

The (S)-enantiomer is known to be the less active stereoisomer of sitagliptin phosphate. Commercial (S)-sitagliptin phosphate is supplied with an enantiomeric purity of ≥99.0%, which can optionally be increased to 99.9% [1]. This high enantiomeric excess ensures minimal contamination by the more active (R)-enantiomer, which could otherwise confound pharmacological assays. Patent literature describes synthetic processes yielding enantiopure product with 85‑99.9% enantiomeric excess [2].

chiral purity enantiomeric excess synthesis

Crystalline Form Stability: Monohydrate vs. Anhydrous Forms

The crystalline form of sitagliptin phosphate influences its physicochemical stability. The monohydrate form is thermostable and non‑hygroscopic, whereas the anhydrous form II is metastable and can convert to the stable anhydrous form IV under stress (40°C/75% RH for 1 month) [1]. Form IV remains stable under the same stressed conditions [2]. This knowledge allows researchers to select the appropriate solid form for long‑term storage or formulation studies.

polymorphism stability solid-state

Degradation Profile: Acid‑Labile vs. Stable Comparators

Under forced degradation conditions, sitagliptin phosphate shows marked instability in acidic (2.5 M HCl at 60°C) and alkaline environments, forming two major degradation products (DP1 and DP2) [1]. In contrast, the related DPP‑4 inhibitor lobeglitazone remains stable under the same acidic and alkaline conditions [2]. This compound‑specific liability necessitates careful handling and storage conditions for (S)-sitagliptin phosphate.

forced degradation stability impurity

Optimal Use Cases for (S)-Sitagliptin Phosphate in Research and Development


Target Engagement Studies Requiring High Selectivity

Given its >2,600‑fold selectivity over DPP‑8/9 [1], (S)-sitagliptin phosphate is ideally suited for experiments where off‑target inhibition of DPP‑8/9 must be avoided to prevent confounding toxicity signals. It is the preferred tool compound for dissecting DPP‑4‑specific pathways in cell‑based assays and in vivo models.

Pharmacokinetic Modeling in Renal Impairment Models

With 70‑80% renal excretion as unchanged drug [2], (S)-sitagliptin phosphate is a valuable probe for studying the impact of renal function on DPP‑4 inhibitor clearance. It is frequently employed in preclinical models of chronic kidney disease to evaluate dose adjustments and exposure‑response relationships.

Enantiomer‑Specific Pharmacological Comparisons

As the less active S‑enantiomer, (S)-sitagliptin phosphate serves as an essential control in studies investigating stereoselective DPP‑4 inhibition. Its high enantiomeric purity (≥99.0%) [3] ensures that observed effects are not confounded by the more potent R‑enantiomer, making it a critical reagent for structure‑activity relationship (SAR) investigations.

Solid‑Form Selection in Pre‑formulation Development

Researchers engaged in formulation development utilize (S)-sitagliptin phosphate monohydrate for its favorable thermostability and non‑hygroscopic properties [4]. Knowledge of polymorphic transformations under stress conditions guides the selection of the most robust crystalline form for early‑stage drug product design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Sitagliptin phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.